

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Biperiden

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Compound of Interest		
Compound Name:	Biperiden	
Cat. No.:	B1667296	Get Quote

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of **Biperiden** in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is stability-indicating, enabling the accurate determination of **Biperiden** in the presence of its degradation products.

Introduction

Biperiden is a muscarinic receptor antagonist primarily used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Accurate and reliable analytical methods are crucial for the quality control of **Biperiden** in pharmaceutical dosage forms. While compendial methods have traditionally relied on titrimetric and spectrophotometric procedures, these techniques often lack selectivity and are not stability-indicating.[2][3] High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and precise alternative for the determination of **Biperiden**.

This application note details a validated, isocratic reversed-phase HPLC method suitable for routine quality control analysis of **Biperiden** in bulk drug and solid dosage forms.

Principle of the Method



The method utilizes reversed-phase chromatography to separate **Biperiden** from other components in the sample matrix. A C8 or C18 analytical column is employed with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and an acidic aqueous buffer. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where **Biperiden** exhibits significant absorption, typically around 205 nm or 210 nm.[2][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated HPLC methods for **Biperiden** determination.

Parameter	Method 1	Method 2	Method 3
Linearity Range	0.5 - 25 μg/mL[2][3]	8 - 100 μg/mL[4][6]	2 - 6 μg/mL[5][7]
Correlation Coefficient (r)	0.9998[2][3]	0.9999[6]	-
Limit of Detection (LOD)	0.03 μg/mL[2][3]	2.152 μg/mL[6]	-
Limit of Quantitation (LOQ)	0.1 μg/mL[2][3]	6.521 μg/mL[6]	-
Accuracy (Mean ± RSD %)	-	99.71 ± 0.807[6]	-
Precision (RSD %)	-	0.225 - 0.721[6]	-

Experimental Protocol

This protocol is based on a validated stability-indicating HPLC method.[2][3]

Instrumentation and Materials

• HPLC System: An isocratic HPLC system equipped with a UV detector.



- Analytical Column: Symmetry C8 column (150 mm x 3.9 mm i.d., 5 μm particle size).[2]
 Alternatively, a conventional C18 reversed-phase column can be used.[5][7]
- Reagents:
 - Methanol (HPLC grade)
 - Sodium dihydrogen phosphate (analytical grade)
 - 1-Heptanesulfonic acid sodium salt (analytical grade)
 - Phosphoric acid or Perchloric acid (analytical grade)
 - Water (HPLC grade)

Biperiden reference standard

Chromatographic Conditions

Parameter	Setting
Mobile Phase	Methanol : Buffer (50:50, v/v), pH 2.50[2]
Buffer Composition	50 mM Sodium dihydrogen phosphate and 5 mM 1-heptanesulfonic acid sodium salt in water, with pH adjusted to 2.50 with phosphoric acid.[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	20 μL[7]
Column Temperature	25 °C[7]
Detection Wavelength	205 nm[2][5]
Run Time	10 min[7]

Preparation of Solutions

• Buffer Preparation: Dissolve 6.0 g of sodium dihydrogen phosphate and 2.0 g of sodium perchlorate in 1000 mL of purified water. Adjust the pH to 2.5 with phosphoric acid. Filter the



buffer through a 0.45 µm membrane filter.[7]

- Mobile Phase Preparation: Mix the prepared buffer and methanol in a 50:50 (v/v) ratio.
 Degas the mobile phase before use.
- Standard Stock Solution (0.4 mg/mL): Accurately weigh and dissolve 20 mg of **Biperiden** hydrochloride reference standard in a 50 mL volumetric flask with methanol.[6]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 25 μg/mL).[2][3]

Sample Preparation (for Solid Dosage Forms)

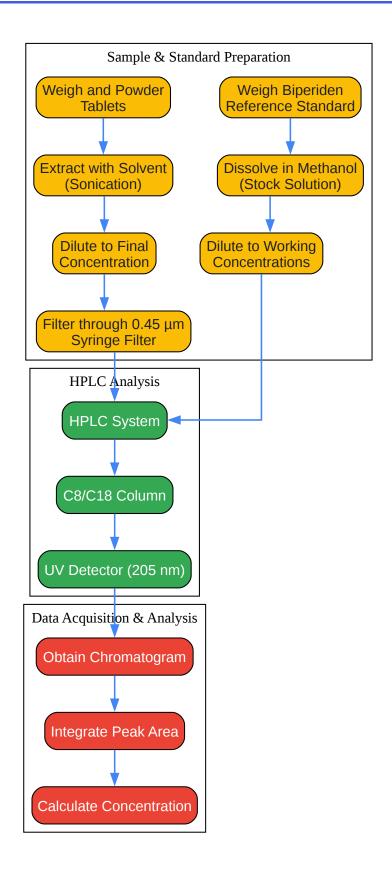
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Biperiden hydrochloride and transfer it to a suitable volumetric flask.[8]
- Add a portion of the mobile phase (or methanol), sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[8]
- Dilute to volume with the mobile phase to achieve a final concentration within the calibration range.
- Filter the solution through a 0.45 µm syringe filter before injection.[9]

Method Validation

The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

Diagrams

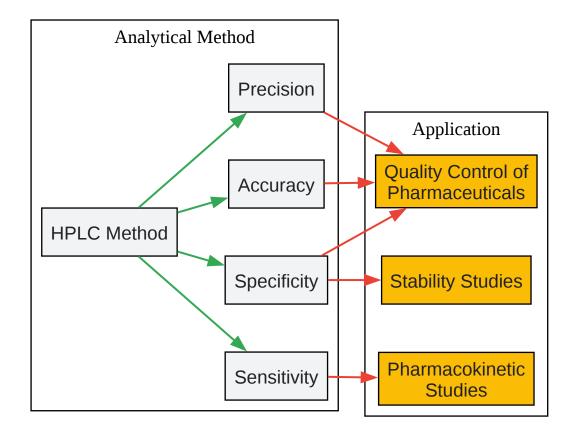




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Caption: Experimental workflow for **Biperiden** analysis by HPLC.





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Caption: Relationship between HPLC method attributes and applications.

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